Cas no 2138190-30-2 ({[2-(1-Ethoxyethenyl)-4-methylphenyl]methyl}(propan-2-yl)amine)
{[2-(1-Ethoxyethenyl)-4-methylphenyl]methyl}(propan-2-yl)amine Chemical and Physical Properties
Names and Identifiers
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- 2138190-30-2
- EN300-803437
- {[2-(1-ethoxyethenyl)-4-methylphenyl]methyl}(propan-2-yl)amine
- {[2-(1-Ethoxyethenyl)-4-methylphenyl]methyl}(propan-2-yl)amine
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- Inchi: 1S/C15H23NO/c1-6-17-13(5)15-9-12(4)7-8-14(15)10-16-11(2)3/h7-9,11,16H,5-6,10H2,1-4H3
- InChI Key: POJQDCRDNCYKSG-UHFFFAOYSA-N
- SMILES: O(CC)C(=C)C1C=C(C)C=CC=1CNC(C)C
Computed Properties
- Exact Mass: 233.177964357g/mol
- Monoisotopic Mass: 233.177964357g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 21.3Ų
{[2-(1-Ethoxyethenyl)-4-methylphenyl]methyl}(propan-2-yl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-803437-1.0g |
{[2-(1-ethoxyethenyl)-4-methylphenyl]methyl}(propan-2-yl)amine |
2138190-30-2 | 95% | 1.0g |
$1057.0 | 2024-05-21 | |
| Enamine | EN300-803437-0.05g |
{[2-(1-ethoxyethenyl)-4-methylphenyl]methyl}(propan-2-yl)amine |
2138190-30-2 | 95% | 0.05g |
$888.0 | 2024-05-21 | |
| Enamine | EN300-803437-0.1g |
{[2-(1-ethoxyethenyl)-4-methylphenyl]methyl}(propan-2-yl)amine |
2138190-30-2 | 95% | 0.1g |
$930.0 | 2024-05-21 | |
| Enamine | EN300-803437-0.25g |
{[2-(1-ethoxyethenyl)-4-methylphenyl]methyl}(propan-2-yl)amine |
2138190-30-2 | 95% | 0.25g |
$972.0 | 2024-05-21 | |
| Enamine | EN300-803437-0.5g |
{[2-(1-ethoxyethenyl)-4-methylphenyl]methyl}(propan-2-yl)amine |
2138190-30-2 | 95% | 0.5g |
$1014.0 | 2024-05-21 | |
| Enamine | EN300-803437-2.5g |
{[2-(1-ethoxyethenyl)-4-methylphenyl]methyl}(propan-2-yl)amine |
2138190-30-2 | 95% | 2.5g |
$2071.0 | 2024-05-21 | |
| Enamine | EN300-803437-5.0g |
{[2-(1-ethoxyethenyl)-4-methylphenyl]methyl}(propan-2-yl)amine |
2138190-30-2 | 95% | 5.0g |
$3065.0 | 2024-05-21 | |
| Enamine | EN300-803437-10.0g |
{[2-(1-ethoxyethenyl)-4-methylphenyl]methyl}(propan-2-yl)amine |
2138190-30-2 | 95% | 10.0g |
$4545.0 | 2024-05-21 |
{[2-(1-Ethoxyethenyl)-4-methylphenyl]methyl}(propan-2-yl)amine Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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5. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
Additional information on {[2-(1-Ethoxyethenyl)-4-methylphenyl]methyl}(propan-2-yl)amine
Compound CAS No. 2138190-30-2: [2-(1-Ethoxyethenyl)-4-methylphenyl]methyl(propan-2-yl)amine
The compound with CAS No. 2138190-30-2, commonly referred to as [2-(1-Ethoxyethenyl)-4-methylphenyl]methyl(propan-2-yl)amine, is a complex organic molecule with a diverse range of applications in various scientific and industrial fields. This compound is characterized by its unique chemical structure, which includes a phenyl ring substituted with specific functional groups, making it highly versatile in different chemical reactions and processes.
Recent studies have highlighted the potential of [2-(1-Ethoxyethenyl)-4-methylphenyl]methyl(propan-2-yl)amine in the field of pharmaceutical chemistry. Researchers have explored its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel drug candidates. The compound's ability to undergo various transformations, such as alkylation and acylation, has made it a valuable building block in medicinal chemistry.
In addition to its pharmaceutical applications, [2-(1-Ethoxyethenyl)-4-methylphenyl]methyl(propan-2-yl)amine has also been studied for its potential in materials science. Its unique electronic properties and structural flexibility make it a promising candidate for use in the development of advanced materials, such as polymers and coatings. Recent advancements in polymer chemistry have demonstrated the compound's ability to enhance the mechanical and thermal properties of polymer matrices.
The synthesis of [2-(1-Ethoxyethenyl)-4-methylphenyl]methyl(propan-2-yl)amine involves a multi-step process that typically begins with the preparation of the phenolic precursor. This precursor undergoes a series of reactions, including alkylation and substitution, to yield the final product. The optimization of these reaction conditions has been a focus of recent research efforts, with scientists seeking to improve yield and reduce production costs.
One of the most notable features of this compound is its ability to participate in enamine chemistry. Enamines are widely used in organic synthesis due to their reactivity and versatility. The formation of enamines from [2-(1-Ethoxyethenyl)-4-methylphenyl]methyl(propan-2-yl)amine has been explored in various contexts, including catalytic asymmetric synthesis and cross-coupling reactions. These studies have shed light on the compound's potential as a chiral auxiliary or catalyst in asymmetric synthesis.
Furthermore, [2-(1-Ethoxyethenyl)-4-methylphenyl]methyl(propan-2-yl)amine has been investigated for its role in green chemistry initiatives. Its use as a solvent or reagent in environmentally friendly reaction conditions has been explored, with researchers emphasizing the importance of reducing waste and improving sustainability in chemical processes.
In conclusion, [2-(1-Ethoxyethenyl)-4-methylphenyl]methyl(propan-2-yl)amine is a multifaceted compound with significant potential across various scientific disciplines. Its versatility as a building block in organic synthesis, combined with its unique chemical properties, positions it as an important molecule for future research and development.
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